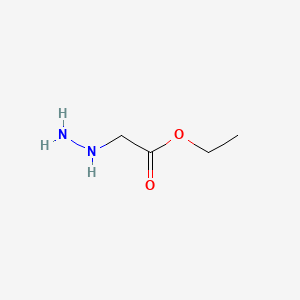

Ethyl hydrazinoacetate

描述

Ethyl hydrazinoacetate is an organic compound with the molecular formula C4H10N2O2. It is an ester derivative of hydrazine and acetic acid. This compound is known for its applications in various fields, including organic synthesis and coordination chemistry.

作用机制

Target of Action

Ethyl hydrazinoacetate, also known as ethyl 2-hydrazinylacetate, is a complex compound with a variety of potential targets. One of the primary targets of this compound is copper (II) complexes . These complexes play a crucial role in various biological processes, including cellular respiration and antioxidant defense mechanisms.

Mode of Action

The interaction of this compound with its targets involves a process known as condensation . This compound has been used in the preparation of three novel copper (II) complexes as condensation derivatives of 2-pyridinecarboxaldehyde, 2-acetylpyridine, and 2-quinolinecarboxaldehyde

Pharmacokinetics

Its molecular weight of 15460 suggests that it may have reasonable bioavailability

Result of Action

It’s known that the compound has been used in the synthesis of novel copper (ii) complexes . These complexes could potentially have various effects on cellular processes, but more research is needed to determine the specifics.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it’s known that the compound is a combustible solid , suggesting that it may be sensitive to heat and flame. Additionally, it’s recommended that the compound be stored in a dry, well-ventilated area , indicating that humidity and air circulation could impact its stability

准备方法

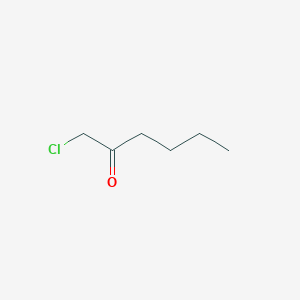

Synthetic Routes and Reaction Conditions: Ethyl hydrazinoacetate can be synthesized through the reaction of chloroacetic acid with hydrazine hydrate in the presence of an alkali. The reaction is typically carried out at temperatures between 0 and 25 degrees Celsius. The product, sodium hydrazinoacetate, is then esterified with absolute ethanol in the presence of dry hydrogen chloride to yield this compound hydrochloride .

Industrial Production Methods: The industrial production of this compound follows a similar route as the laboratory synthesis. The process involves mixing and heating chloroacetic acid, hydrazine hydrate, and an alkali, followed by esterification with ethanol and hydrogen chloride. This method is advantageous due to its efficiency, safety, and cost-effectiveness .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically forming nitrogen-containing compounds.

Reduction: The compound can be reduced to form hydrazine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products:

Oxidation: Nitrogen oxides and other nitrogen-containing compounds.

Reduction: Hydrazine derivatives.

Substitution: Various substituted hydrazinoacetates depending on the nucleophile used.

科学研究应用

Ethyl hydrazinoacetate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of various organic compounds and coordination complexes.

Medicine: Research has explored its potential in developing new drugs and therapeutic agents.

Industry: this compound is employed in the production of specialty chemicals and materials.

相似化合物的比较

- Methyl hydrazinocarboxylate

- Phenylhydrazine

- Hydrazino-acetic acid ethyl ester

- 4-(Trifluoromethyl)phenylhydrazine

- Tri-Boc-hydrazinoacetic acid

Comparison: Ethyl hydrazinoacetate is unique due to its specific ester and hydrazine functional groups, which provide distinct reactivity and coordination properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for a wide range of applications in organic synthesis and coordination chemistry .

属性

IUPAC Name |

ethyl 2-hydrazinylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O2/c1-2-8-4(7)3-6-5/h6H,2-3,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GETVBTMFGVOGRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60980016 | |

| Record name | Ethyl hydrazinylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60980016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

637-80-9, 6945-92-2 | |

| Record name | Acetic acid, 2-hydrazinyl-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=637-80-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethylhydrazinoacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000637809 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl hydrazinoacetate hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006945922 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl hydrazinylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60980016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary use of ethyl hydrazinoacetate in chemical synthesis?

A1: this compound serves as a versatile building block in organic synthesis, predominantly for constructing nitrogen-containing heterocycles. [, , , , , , , ] For instance, it reacts with 1,3-diketones to yield pyrazole derivatives, which can be further modified into pharmacologically active compounds like insecticides. [] Additionally, it readily forms hydrazones with aldehydes and ketones, leading to various heterocyclic systems with potential biological activity. [, , , ]

Q2: Can you provide some specific examples of metal complexes synthesized with this compound derivatives and their potential applications?

A2: Researchers have synthesized a range of metal complexes using ligands derived from the condensation of this compound with various aldehydes and ketones. For example:

- Cobalt(III), Zinc(II), Cadmium(II), and Palladium(II) complexes: These complexes, synthesized using ligands derived from the condensation of this compound with 2-acetylpyridine, exhibit diverse geometries and coordination modes, highlighting the versatility of this type of ligand. [] The Cobalt(III) complex, characterized by X-ray crystallography, revealed an octahedral geometry with two tridentate ligands. [] In contrast, the Zinc(II) complex adopted a tetrahedral geometry with a single bidentate ligand. [] These findings offer insights into structure-property relationships for designing metal-based catalysts or pharmaceuticals.

- Palladium(II) and Platinum(II) complexes: Complexes with ligands derived from 2-acetylpyridine or 2-quinolinecarboxaldehyde and this compound have been investigated for their cytotoxic activity against various cancer cell lines. [, , ] Interestingly, the Palladium(II) complexes with quinoline-based ligands displayed promising activity, comparable to cisplatin in some cases, and induced apoptotic cell death. [] These results highlight the potential of this compound-derived metal complexes as anticancer agents.

Q3: How does the structure of the ligand derived from this compound influence the biological activity of the resulting metal complexes?

A3: The biological activity of metal complexes derived from this compound is significantly influenced by the structure of the ligand, specifically the choice of aldehyde or ketone used in its formation. [, ] For instance, Palladium(II) complexes with quinoline-based ligands showed higher cytotoxicity against cancer cell lines compared to their pyridine analogues. [] This difference in activity is attributed to the larger chelate ring size and increased lipophilicity of the quinoline-based ligands, potentially enhancing cellular uptake and interaction with biological targets. []

Q4: Beyond its use in metal complex synthesis, are there other applications of this compound?

A4: Yes, this compound has shown potential in other areas:

- Insecticidal Activity: A derivative of this compound, 2-methyl-9-R'-10-R-5,6-dihydro-7H-pyrazolo[1,5-d][1,4]benzodiazepin-6-one, displayed insecticidal properties against the house fly, demonstrating its potential in pest control. []

Q5: What analytical techniques are commonly used to characterize this compound and its derivatives?

A5: Several analytical techniques are employed to characterize this compound and its derivatives, including:

- Spectroscopy: Infrared (IR) spectroscopy provides information about functional groups present in the molecule. Nuclear Magnetic Resonance (NMR) spectroscopy, both 1H and 13C, elucidates the structure and connectivity of atoms within the molecule. [, ]

- Elemental Analysis: This technique determines the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) present in the compound, confirming its purity and composition. []

- X-ray Crystallography: For crystalline compounds, X-ray crystallography reveals the three-dimensional arrangement of atoms within the crystal lattice, providing detailed structural information. [, ]

- Thermal Analysis: Techniques like thermogravimetric analysis (TGA) are used to study the thermal stability and decomposition patterns of compounds, offering insights into their behavior at elevated temperatures. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Ethyl[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1606839.png)

![4-[4-(4-Propylcyclohexyl)cyclohexyl]benzonitrile](/img/structure/B1606857.png)

![4-Methylbicyclo[2.2.2]octan-1-ol](/img/structure/B1606858.png)